Bucindolol, with the IUPAC name 2-(2-hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile, is a non-selective beta blocker that also exhibits weak alpha-blocking properties and intrinsic sympathomimetic activity in certain model systems. It has been primarily investigated for its potential use in treating heart failure, although it has not received regulatory approval for this indication due to data integrity issues during clinical trials .
Bucindolol is classified as a small molecule and belongs to the category of sympatholytics, which are agents that antagonize alpha-adrenergic vasoconstriction. It is identified by several chemical identifiers, including the CAS number 71119-11-4 and the DrugBank accession number DB12752. Its molecular formula is , and it has a molecular weight of approximately 363.461 g/mol .
The synthesis of bucindolol involves several key steps:
Bucindolol's structure can be represented as follows:
The molecular structure features multiple functional groups, including a hydroxyl group, an amine, and a nitrile group, contributing to its pharmacological properties .
Bucindolol undergoes various chemical reactions typical of beta blockers. It primarily acts as an antagonist at beta-adrenoceptors, inhibiting the action of catecholamines like adrenaline and noradrenaline. The binding of bucindolol to these receptors prevents receptor activation, thereby reducing heart rate and contractility.
Additionally, bucindolol's weak alpha-blocking activity may contribute to its vasodilatory effects, although this property is less pronounced in human cardiac tissue compared to animal models .
Bucindolol exerts its therapeutic effects primarily through the blockade of beta-adrenoceptors (beta-1 and beta-2). Upon binding to these receptors, bucindolol prevents the usual physiological responses associated with catecholamine stimulation, such as increased heart rate and myocardial contractility.
The compound has been shown to stabilize receptor conformations in crystal structures, indicating that it does not induce the conformational changes characteristic of agonist binding . This mechanism contributes to its efficacy in managing conditions like heart failure by decreasing myocardial oxygen demand and improving cardiac efficiency .
Bucindolol exhibits several notable physical and chemical properties:
These properties influence its bioavailability, distribution, metabolism, and excretion characteristics .
Bucindolol has been primarily explored for its potential applications in treating heart failure due to its ability to block beta-adrenoceptors while providing some level of vasodilation through alpha-blocking activity. Its unique pharmacological profile makes it a candidate for further research in cardiovascular therapeutics .
Despite its investigational status, bucindolol's mechanisms have provided insights into the development of future beta-blockers with improved efficacy and safety profiles for managing heart failure and other cardiovascular conditions .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3